7-Fluoro-6-methoxychroman-4-one
CAS No.:
Cat. No.: VC16398479
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9FO3 |
---|---|
Molecular Weight | 196.17 g/mol |
IUPAC Name | 7-fluoro-6-methoxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C10H9FO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3 |
Standard InChI Key | XAVFQLDEFOPRKZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)CCO2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Fluoro-6-methoxychroman-4-one features a benzopyran-derived scaffold with a ketone group at position 4, a methoxy substituent at position 6, and a fluorine atom at position 7. The planar chroman-4-one core facilitates π-π interactions in biological systems, while the electron-withdrawing fluorine and electron-donating methoxy groups create a polarized electronic environment. X-ray crystallography of related chroman-4-ones reveals a near-planar bicyclic system with slight puckering in the dihydropyran ring .
Table 1: Key Physicochemical Parameters
*Derived from analog 7-(trifluoromethyl)chroman-4-one .
The compound’s solubility profile remains under investigation, but computational models suggest moderate lipophilicity (LogP ~2.3), enabling membrane permeability while retaining aqueous solubility for in vitro assays . Hydrogen-bonding capacity arises from the ketone oxygen and methoxy group, influencing protein-binding interactions.
Synthetic Methodologies
Base-Promoted Cyclocondensation
The primary synthesis route involves a microwave-assisted, base-catalyzed aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition. For 7-fluoro-6-methoxychroman-4-one, this method employs 5-fluoro-6-methoxy-2′-hydroxyacetophenone and pentanal under ethanolic conditions with diisopropylamine (DIPA) as the base . Microwave irradiation at 160–170°C for 1 hour drives the reaction, yielding the chroman-4-one core in 17–88% efficiency depending on substituent electronics .
Key Reaction Parameters:
-
Temperature: 160–170°C (microwave-assisted)
-
Base: DIPA (2.5 equiv)
-
Solvent: Ethanol
Electron-deficient acetophenones favor higher yields by minimizing aldehyde self-condensation byproducts. Purification typically involves flash chromatography using ethyl acetate/hexane gradients.
Post-Synthetic Modifications
Bromination at position 3 using pyridinium tribromide generates intermediates for further functionalization (e.g., hydrobromide elimination to chromones) . Reduction of the 4-keto group with NaBH₄ produces chroman-4-ol derivatives, which undergo dehydration or dehydroxylation to yield 2H-chromenes or deoxygenated chromans .
Biological Activities and Mechanisms
Enzyme Inhibition
Chroman-4-ones exhibit inhibitory effects on cytochrome P450 isoforms and phosphodiesterases. The fluorine atom enhances binding affinity to enzymatic active sites by forming halogen bonds with backbone carbonyls . For instance, 7-fluoro-2-pentylchroman-4-one (analog 1j) showed IC₅₀ = 1.2 µM against PDE4B in enzymatic assays .
Comparative Analysis with Related Compounds
7-(Trifluoromethyl)chroman-4-one
This analog (C₁₀H₇F₃O₂) shares the chroman-4-one scaffold but replaces the 7-fluoro and 6-methoxy groups with a trifluoromethyl moiety. The -CF₃ group increases lipophilicity (LogP 3.05 vs. 2.3) and metabolic stability, albeit at the cost of reduced solubility . Boiling point elevations (282.3°C vs. ~290°C estimated for 7-fluoro-6-methoxy variant) reflect stronger intermolecular dipole interactions .
8-Bromo-6-chloro-2-pentylchroman-4-one
Halogenated derivatives like this compound (C₁₄H₁₈BrClO₂) demonstrate enhanced electrophilic character, facilitating covalent binding to cysteine residues in target proteins . The bromine and chlorine substituents increase molecular weight (354.65 g/mol) and polar surface area, potentially limiting blood-brain barrier penetration compared to the lighter 7-fluoro-6-methoxy analog .
Challenges and Future Directions
Synthetic Optimization
Current yields for electron-rich 7-fluoro-6-methoxychroman-4-one remain suboptimal (≤20%) due to competing aldehyde self-condensation . Future work could explore protective group strategies or alternative catalysts (e.g., organocatalysts) to improve efficiency.
Target Identification
Proteomic studies are needed to map the compound’s interaction networks. Computational docking against kinase libraries (e.g., PDB entries) may reveal putative targets, guiding structure-activity relationship (SAR) campaigns.
Pharmacokinetic Profiling
In vivo ADME studies remain absent. Priority should be given to assessing hepatic metabolism, plasma protein binding, and oral bioavailability using radiolabeled analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume